4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a pyridine moiety, and a tert-butyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of 4-(tert-butyl)benzaldehyde with 5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, nucleophiles; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Scientific Research Applications
4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Ethylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-((4-Isopropylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-((4-(tert-Butyl)benzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol lies in its tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it distinct from similar compounds with different alkyl substituents .
Properties
CAS No. |
613248-25-2 |
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Molecular Formula |
C18H19N5S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5S/c1-18(2,3)14-9-7-13(8-10-14)12-20-23-16(21-22-17(23)24)15-6-4-5-11-19-15/h4-12H,1-3H3,(H,22,24)/b20-12+ |
InChI Key |
CUPGKGBOCDGRNN-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |
Origin of Product |
United States |
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